N-(3-Fluoro-4-methylphenyl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidoindole derivatives This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a pyrimidoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorinated phenyl group is usually accomplished via electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide linkage through amide bond formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-methylated products.
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-FLUORO-4-METHYLPHENYL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE: shares structural similarities with other pyrimidoindole derivatives, such as:
Uniqueness
The uniqueness of N-(3-FLUORO-4-METHYLPHENYL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE lies in its specific substitution pattern and the presence of both fluorinated and methylated groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17FN4OS |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17FN4OS/c1-11-3-6-16-14(7-11)18-19(25-16)20(23-10-22-18)27-9-17(26)24-13-5-4-12(2)15(21)8-13/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
InChI Key |
KOWYZPBLBQQJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.